molecular formula C4H6N2O3 B13840243 N-Nitroso-4-hydroxy Pyrrolidone

N-Nitroso-4-hydroxy Pyrrolidone

Cat. No.: B13840243
M. Wt: 130.10 g/mol
InChI Key: CFBRABRMWITCFJ-UHFFFAOYSA-N
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Description

N-Nitroso-4-hydroxy Pyrrolidone is a compound belonging to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is a derivative of pyrrolidone, a nitrogen-containing heterocyclic compound. Nitrosamines, including this compound, are often scrutinized due to their presence as impurities in various pharmaceutical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitroso-4-hydroxy Pyrrolidone can be synthesized through the reaction of nitrites with secondary amines under specific conditions. The process typically involves the use of nitrite salts and secondary amines in an acidic environment, which facilitates the nitrosation reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves controlled conditions to ensure the purity and yield of the compound. The reaction is carried out in large reactors with precise temperature and pH control to optimize the formation of the desired product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: N-Nitroso-4-hydroxy Pyrrolidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include different derivatives of pyrrolidone, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Nitroso-4-hydroxy Pyrrolidone has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Nitroso-4-hydroxy Pyrrolidone involves its interaction with DNA, leading to mutations and potential carcinogenic effects. The nitroso group can form adducts with DNA bases, causing structural changes that may result in mutations. This interaction is a key factor in the compound’s carcinogenic potential .

Comparison with Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)

Comparison: N-Nitroso-4-hydroxy Pyrrolidone is unique due to its specific structure and the presence of a hydroxyl group, which influences its reactivity and biological effects.

Properties

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

4-hydroxy-1-nitrosopyrrolidin-2-one

InChI

InChI=1S/C4H6N2O3/c7-3-1-4(8)6(2-3)5-9/h3,7H,1-2H2

InChI Key

CFBRABRMWITCFJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)N=O)O

Origin of Product

United States

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